molecular formula C11H6BrF3O3S B120633 6-Bromo-2-naphthyl Trifluoromethanesulfonate CAS No. 151600-02-1

6-Bromo-2-naphthyl Trifluoromethanesulfonate

Cat. No.: B120633
CAS No.: 151600-02-1
M. Wt: 355.13 g/mol
InChI Key: FRNRXKFDZXFNKG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate typically involves the reaction of 6-bromo-2-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-naphthyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate or cesium carbonate.

Major Products Formed:

Scientific Research Applications

6-Bromo-2-naphthyl Trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: It is employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-naphthyl Trifluoromethanesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbon atom it is attached to highly electrophilic. This facilitates the attack by nucleophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • 6-Bromo-2-naphthyl Triflate
  • 6-Bromo-2-naphthyl Trifluoromethanesulphonate
  • Trifluoromethanesulfonic Acid 6-Bromo-2-naphthyl Ester

Comparison: 6-Bromo-2-naphthyl Trifluoromethanesulfonate is unique due to its high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers better leaving group ability and stability under a wide range of reaction conditions. This makes it a preferred choice in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds .

Properties

IUPAC Name

(6-bromonaphthalen-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNRXKFDZXFNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571263
Record name 6-Bromonaphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151600-02-1
Record name 6-Bromonaphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-naphthyl Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triflic anhydride [(CF3SO2)2O, 1.8 ml, 3.03 g, 10.8 mmol] was added to a solution of 6-bromo-2-naphthol (2 g, 9.0 mmol) and triethylamine (NEt3) (1.52 ml, 1.09 g, 10.8 mmol) in dichloromethane (CH2Cl2) (40 ml) and under inert atmosphere at −10° C. After 2 h of stirring at −10° C., the reaction mixture was diluted in H2O (50 ml) and extractions with CH2Cl2 (3×40 ml) were carried out. The joined organic phases were washed with aq HCl (50 ml, 0.1 M), followed with H2O (50 ml) and were dried on Na2SO4. The filtration, evaporation and purification by column chromatography (SiO2, CH2Cl2) gave the title compound (3.25 g) as a colourless oil. IR (KBr) 3090, 1590, 1501, 1425, 1363, 1251, 1212, 1182, 1141, 1111, 1065, 960, 915, 882, 850, 801, 786, 767, 714, 653 y 609. M/Z (IQ, NH3) 356 [M+(81Br), 53%], 354 [M+ (79Br), 63], 223 [M-SO2CF3+ (81Br), 63] y 221 [M-SO2CF3+ (79Br), 100].
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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